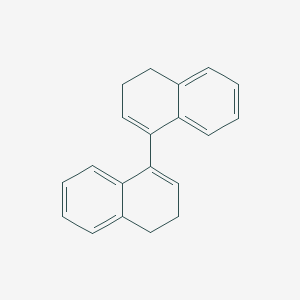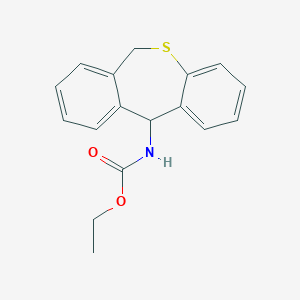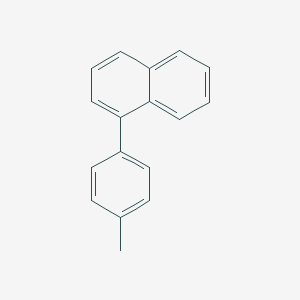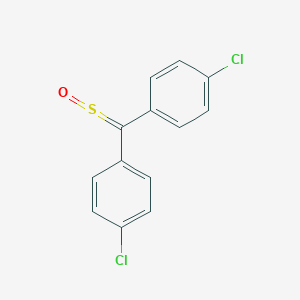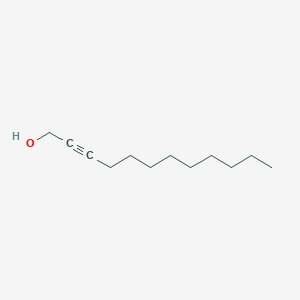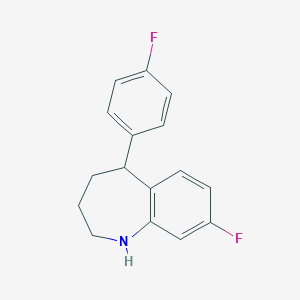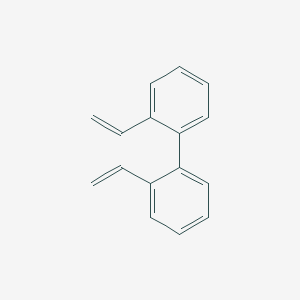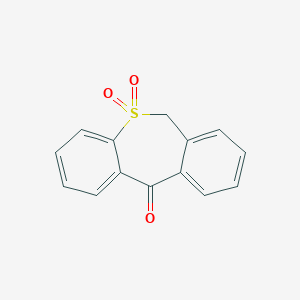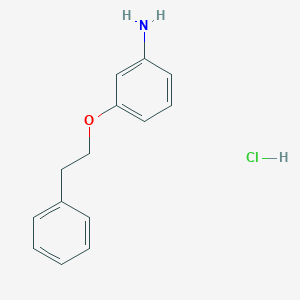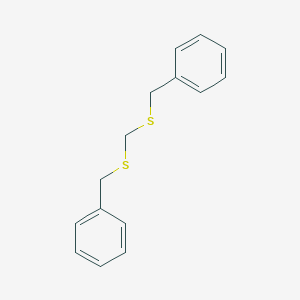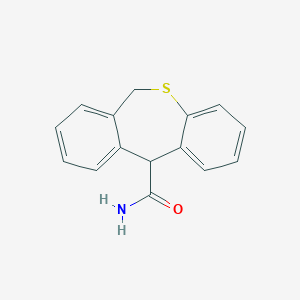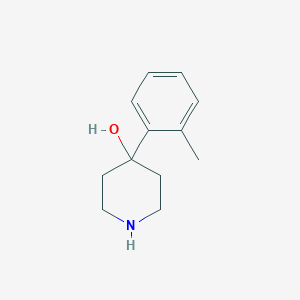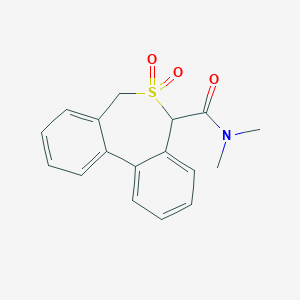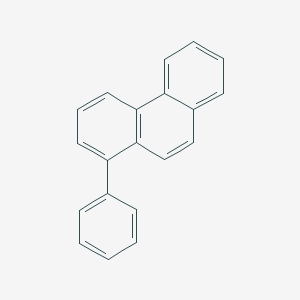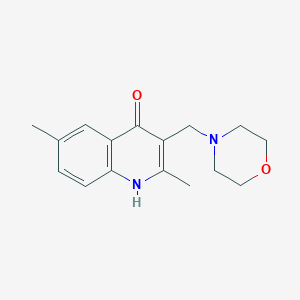
2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol, also known as DMQ, is a synthetic compound that has been widely used in scientific research for its various applications. DMQ is a quinoline derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
作用機序
2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol acts as a chelator for metal ions, such as zinc and copper, and can form stable complexes with these ions. 2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. MMPs are implicated in various pathological conditions, including cancer, arthritis, and cardiovascular diseases.
生化学的および生理学的効果
2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol has been shown to have various biochemical and physiological effects, including its ability to inhibit MMPs, which may have implications for the treatment of cancer and other diseases. 2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol has also been shown to have antioxidant properties and can scavenge free radicals, which may have implications for the treatment of oxidative stress-related diseases.
実験室実験の利点と制限
2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol has several advantages for lab experiments, including its stability and ease of synthesis. 2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol is also relatively inexpensive compared to other fluorescent probes and metal chelators. However, 2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol has limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
For research on 2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol include developing more efficient synthesis methods, exploring its potential as an anti-cancer agent, and investigating its applications in catalysis and material science. 2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol may also have potential as a diagnostic tool for detecting metal ions in biological samples and as a therapeutic agent for various diseases.
合成法
2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol can be synthesized using different methods, including the condensation reaction of 2,6-dimethylquinoline-4-carbaldehyde and morpholine-4-carbaldehyde in the presence of sodium triacetoxyborohydride. Another method involves the reaction of 2,6-dimethylquinoline-4-carboxylic acid with morpholine and thionyl chloride, followed by reduction with sodium borohydride. The purity of 2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol can be improved by recrystallization from ethanol or acetonitrile.
科学的研究の応用
2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol has been used in various scientific research applications, including as a fluorescent probe for detecting metal ions, such as zinc and copper, and as a potential anti-cancer agent. 2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol has also been used as a ligand for developing metal complexes with potential applications in catalysis and material science.
特性
CAS番号 |
385394-26-3 |
|---|---|
製品名 |
2,6-Dimethyl-3-(morpholin-4-ylmethyl)quinolin-4-ol |
分子式 |
C16H20N2O2 |
分子量 |
272.34 g/mol |
IUPAC名 |
2,6-dimethyl-3-(morpholin-4-ylmethyl)-1H-quinolin-4-one |
InChI |
InChI=1S/C16H20N2O2/c1-11-3-4-15-13(9-11)16(19)14(12(2)17-15)10-18-5-7-20-8-6-18/h3-4,9H,5-8,10H2,1-2H3,(H,17,19) |
InChIキー |
VELHKDUXOSBUJJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCOCC3)C |
正規SMILES |
CC1=CC2=C(C=C1)NC(=C(C2=O)CN3CCOCC3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



